molecular formula C17H16O3 B14072140 3-(4-Methoxyphenyl)-4-methylidene-3-phenyl-1,2-dioxolane CAS No. 101810-64-4

3-(4-Methoxyphenyl)-4-methylidene-3-phenyl-1,2-dioxolane

Cat. No.: B14072140
CAS No.: 101810-64-4
M. Wt: 268.31 g/mol
InChI Key: WEUDBDZPKLPKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- is an organic compound that belongs to the class of cyclic peroxides These compounds are characterized by the presence of a peroxide group within a ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- typically involves the reaction of appropriate aryl aldehydes with peroxides under controlled conditions. One common method involves the use of singlet molecular oxygen generated from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of a base such as potassium hydroxide . This method allows for efficient oxidative decarboxylation of arylacetic acids and esters, leading to the formation of the desired dioxolane compound.

Industrial Production Methods

Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Singlet molecular oxygen, hydrogen peroxide, and other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to form reactive oxygen species.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative stress and potential cell damage. The compound’s ability to generate ROS makes it a valuable tool in studying oxidative processes and developing oxidative stress-related therapies.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dioxanes: Similar cyclic peroxides with a six-membered ring structure.

    1,2,4-Trioxanes: Compounds with three oxygen atoms in a six-membered ring.

    1,2,4-Trioxolanes: Ozonides with three oxygen atoms in a five-membered ring.

Uniqueness

1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups

Properties

CAS No.

101810-64-4

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-methylidene-3-phenyldioxolane

InChI

InChI=1S/C17H16O3/c1-13-12-19-20-17(13,14-6-4-3-5-7-14)15-8-10-16(18-2)11-9-15/h3-11H,1,12H2,2H3

InChI Key

WEUDBDZPKLPKEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=C)COO2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.